Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate can be classified as follows:
The synthesis of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate typically involves cyclization reactions between appropriate precursors under specific conditions. One common synthetic route includes:
Industrial production may utilize batch reactions or continuous flow reactors, focusing on maximizing yield and minimizing by-products through advanced purification techniques .
The molecular structure of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate features a five-membered isoxazole ring with a carboxylic acid ester functional group. Key structural details include:
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, which include:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism of action for Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate involves its interaction with specific biological targets. It has been shown to inhibit certain enzymes by binding to their active sites, which can alter various biochemical pathways:
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate has a wide range of applications across different fields:
Isoxazole—a five-membered heterocycle with adjacent nitrogen and oxygen atoms—is an electron-rich aromatic system whose weak N–O bond facilitates ring-cleavage reactions and diverse functionalizations [2]. This scaffold exhibits remarkable bioisosteric properties, enabling it to replace carbonyl groups or other heterocycles in pharmacophore design. For example, in curcumin analogs, replacing the β-diketone moiety with isoxazole enhanced metabolic stability while retaining biological activity [6]. The ring’s dipolar character allows participation in 1,3-dipolar cycloadditions, as demonstrated by Wu et al., who synthesized 3-trifluoromethyl-4-iodoisoxazoles from nitrile oxides and terminal alkynes in a one-pot reaction (yields up to 81%) [2]. Additionally, fluorination at the C3/C5 positions—achieved via AgF₂-mediated reactions—modulates electronic properties and metabolic stability, as seen in pyridine fluorination studies [7].
Table 1: Key Physicochemical Properties of Isoxazole Derivatives
Substituent Pattern | Role in Bioactivity | Example Application |
---|---|---|
3,5-Disubstituted | Enhances π-stacking with target proteins | RET kinase inhibitors (IC₅₀ = 1.4 nM) [6] |
4-Carboxylate | Improves solubility and H-bonding capacity | Anti-TB agents [6] |
5-Acetyl | Serves as electrophilic site for derivatization | Chromene hybrids for anticancer activity [6] |
The carboxylate group at the isoxazole 4-position significantly influences molecular recognition and pharmacokinetic behavior. In thiazole-based anti-tuberculosis agents, replacing phenyl with isoxazole-4-carboxylate improved activity against Mycobacterium tuberculosis H37Rv, highlighting its role in target engagement [6]. Docking studies of 2-aminothiazole-4-carboxylates with β-ketoacyl-ACP synthase (mtFabH) revealed that the carboxylate forms critical hydrogen bonds with the catalytic triad (Cys112-His244-Asn274), enhancing inhibitory potency [4]. Physicochemically, ethyl esterification (as in Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate) balances lipophilicity and solubility, with measured logP values of ~2.0–3.0 and aqueous solubility >400 mg/L [7] [8]. This ester group also serves as a synthetic handle for hydrolysis to acids or transesterification, enabling prodrug strategies—as seen in quinoline-isoxazole anti-TB candidates where ester bioisosteres reduced activity [6].
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate (CAS 129663-13-4) emerged as a pivotal building block due to three reactive sites: the ester carbonyl, acetyl ketone, and isoxazole ring. Commercial availability from suppliers like Alchem Pharmtech and Matrix Scientific (purity 96–97%) facilitated its adoption in drug discovery [3] [5]. Historically, its synthesis relied on cycloadditions of ethyl acetoacetate derivatives with hydroxylamine or nitrile oxides, but recent advances employ late-stage functionalization (LSF). For instance, Xu’s Pd-catalyzed fluorination enables selective C–H bond modification without protecting groups [7]. Key applications include:
Table 2: Synthetic Derivatives of Ethyl 5-Acetyl-3-methylisoxazole-4-carboxylate
Derivative Structure | Synthetic Method | Biological Activity | Ref. |
---|---|---|---|
Quinoline-isoxazole hybrids | Dipolar cycloaddition | Anti-TB (MIC = 0.2 μM) | [6] |
4-(5-Arylisoxazol-3-yl)-4H-chromenes | Knoevenagel condensation | Cytotoxic against tumor cell lines | [6] |
HDAC inhibitors with isoxazole | Amide coupling | HDAC6 inhibition (IC₅₀ <10 nM) | [6] |
The compound’s physicochemical profile—boiling point 71–72°C (0.5 mmHg), density 1.066 g/mL, and refractive index 1.4630—enables precise reaction control [8]. Future directions focus on photocatalytic modifications and multicomponent reactions to access complex pharmacophores, as demonstrated by Zhao’s copper-catalyzed [3+2] cycloadditions [2].
Table 3: Key Physicochemical Properties of Ethyl 5-Acetyl-3-methylisoxazole-4-carboxylate
Property | Value | Measurement Condition | Source |
---|---|---|---|
CAS No. | 129663-13-4 | - | [3] [5] |
Molecular Formula | C₉H₁₁NO₄ | - | [3] [5] |
Molecular Weight | 197.19 g/mol | - | [3] [5] |
Boiling Point | 71–72°C | 0.5 mmHg | [8] |
Density | 1.066 g/mL | 25°C | [8] |
Refractive Index | 1.4630 | 20°C | [8] |
Storage Conditions | Sealed, 2–8°C | - | [3] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: